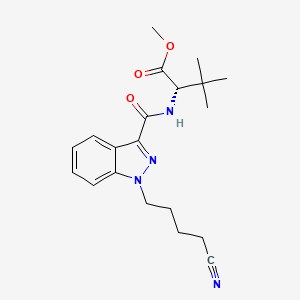

4-Cyano mdmb-butinaca

Übersicht

Beschreibung

4-cyano MDMB-BUTINACA is a synthetic cannabinoid receptor agonist. It is part of the indazole-3-carboxamide family and has been identified as a designer drug. This compound is known for its potent effects and has been used in various research applications .

Wirkmechanismus

Target of Action

4CN-Mdmb-pinaca, also known as 4-Cyano mdmb-butinaca, 4CN-Binaca-adb, UNII-KZR27C8RWQ, N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester, or KZR27C8RWQ, primarily targets the human cannabinoid type 1 (hCB1) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

4CN-Mdmb-pinaca acts as a full and potent agonist of the hCB1 receptors . It binds to these receptors with a Ki of 3.26 nM, leading to a decrease in the forskolin-stimulated accumulation of cyclic adenosine monophosphate (cAMP) with a half maximal effective concentration (EC50) of 0.33 nM .

Biochemical Pathways

Upon binding to the hCB1 receptors, 4CN-Mdmb-pinaca triggers a series of biochemical reactions. The primary metabolic pathways of this compound involve double bond oxidation, ester hydrolysis, N-dealkylation, hydroxylation, dehydrogenation, and further oxidation to N-pentanoic acid . These reactions lead to the formation of various metabolites, which may have their own pharmacological activity .

Pharmacokinetics

It has been reported that the compound has an in vitro half-life of approximately 10 minutes . It has also been detected in human urine samples up to an hour after consumption, indicating its presence in the body for a significant duration .

Result of Action

The molecular and cellular effects of 4CN-Mdmb-pinaca’s action are primarily due to its potent agonistic activity at the hCB1 receptors. This leads to a decrease in the accumulation of cAMP, which can affect various cellular processes . Moreover, the metabolites formed through the compound’s metabolic pathways may also exert their own effects .

Biochemische Analyse

Biochemical Properties

4CN-Mdmb-pinaca acts as a potent agonist of the CB1 receptor with an EC50 value of 2.47 nM . It has been reported to be approximately 2.5x to 3x+ stronger than JWH-018 with over 10x the binding affinity than JWH-018 in vitro . It is 7x more selective for the CB2 receptor over the CB1 receptor .

Cellular Effects

4CN-Mdmb-pinaca influences cell function by acting as a potent agonist of the CB1 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

4CN-Mdmb-pinaca exerts its effects at the molecular level by binding to the CB1 receptor . This binding interaction can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In vitro, 4CN-Mdmb-pinaca has a half-life of approximately 10 minutes . It has been reported in human urine samples up to an hour after consumption, producing 14 metabolites which may have their own pharmacological activity .

Dosage Effects in Animal Models

The effects of 4CN-Mdmb-pinaca on animal models vary with different dosages . At high doses, it can cause serious adverse effects .

Metabolic Pathways

4CN-Mdmb-pinaca is involved in several metabolic pathways, including double bond oxidation, ester hydrolysis, N-dealkylation, hydroxylation, dehydrogenation and further oxidation to N-pentanoic acid .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Cyano-MDMB-BUTINACA umfasst mehrere Schritte. Der primäre Syntheseweg beinhaltet die Reaktion von Indazol-3-Carbonsäure mit verschiedenen Reagenzien, um das gewünschte Produkt zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Chloroform und Methylacetat .

Industrielle Produktionsverfahren

Die Synthese im Labormaßstab beinhaltet Standardmethoden der organischen Synthese, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Cyano-MDMB-BUTINACA unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionen erfolgen typischerweise unter kontrollierten Bedingungen, wie z. B. bestimmten Temperaturen und Drücken .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel können Oxidationsreaktionen Carbonsäuren produzieren, während Reduktionsreaktionen Alkohole ergeben .

Wissenschaftliche Forschungsanwendungen

Behavioral Pharmacology

Research has demonstrated that 4-Cyano MDMB-Butinaca exhibits significant behavioral effects similar to those of Δ9-THC, the active component of cannabis. Studies indicate that it can fully substitute for THC in discriminative stimulus effects, suggesting a high potential for abuse. The effective dose (ED50) for behavioral effects was found to be approximately 0.26 mg/kg in animal models .

Table 1: Comparative Potency of Synthetic Cannabinoids

| Compound | ED50 (mg/kg) |

|---|---|

| Δ9-THC | 2.5 – 25 |

| This compound | 0.26 |

| 4F-MDMB-BINACA | 0.019 |

| 5F-CUMYL-P7AICA | 0.13 |

Forensic Toxicology

This compound has been identified in toxicology samples and seized materials globally. Its detection is crucial for understanding the synthetic cannabinoid landscape and monitoring emerging threats to public health. Forensic laboratories utilize advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for its identification .

Case Study: Forensic Analysis

A retrospective study analyzed over 6,000 samples over eighteen months, leading to the identification of various synthetic cannabinoids including this compound. This research highlighted the need for continuous updates in testing protocols to include newly identified substances .

Metabolic Studies

Metabolic studies have shown that this compound is metabolized into several metabolites, some of which may be toxic. Understanding its metabolic pathways is essential for developing reliable biomarkers for detection in biological matrices such as blood and urine .

Table 2: Metabolites Identified from this compound

| Metabolite | Detection Method |

|---|---|

| Parent Compound | GC-MS |

| Butanoic Acid Metabolite | HPLC |

| Other Minor Metabolites | NMR |

Public Health Implications

The emergence of synthetic cannabinoids like this compound poses significant challenges for public health due to their unpredictable effects and potential toxicity. Reports have indicated serious health issues such as hyperthermia and renal failure associated with its use . Public health alerts have been issued to inform healthcare providers about the risks associated with synthetic cannabinoid intoxication.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- ADB-BUTINACA

- MDMB-4en-PINACA

- MDMB-5'Br-BUTINACA

- 4F-MDMB-BINACA

Einzigartigkeit

4-Cyano-MDMB-BUTINACA ist aufgrund seiner spezifischen chemischen Struktur, die eine Cyanogruppe an der 4-Position beinhaltet, einzigartig. Dieses strukturelle Merkmal trägt zu seinen starken Wirkungen bei und unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

4-Cyano MDMB-Butinaca, also known as CUMYL-4CN-BINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and associated health risks. As a member of the indazole family, it acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. This article explores its biological activity, including pharmacological effects, toxicity, and case studies.

Pharmacodynamics

This compound exhibits high binding affinity for cannabinoid receptors. It has been shown to have an effective concentration () of 0.58 nM at CB1 receptors and 6.12 nM at CB2 receptors, indicating its potency in activating these pathways . The compound produces effects similar to those of Δ9-THC, including alterations in locomotor activity and potential psychoactive effects.

Behavioral Effects

In studies assessing behavioral pharmacology, this compound demonstrated significant dose-dependent effects on locomotor activity. The effective dose (ED50) was found to be approximately 0.26 mg/kg, with higher doses leading to adverse effects such as piloerection and convulsions .

Table 1: Comparison of Behavioral Effects of Synthetic Cannabinoids

| Compound | ED50 (mg/kg) | Maximum Response (%) | Observed Effects |

|---|---|---|---|

| Δ9-THC | 2.5 - 25 | ~80 | Psychoactive effects |

| This compound | 0.26 | ~80 | Piloerection, convulsions |

| 4F-MDMB-BINACA | 0.019 | ~80 | Similar psychoactive effects |

| 5F-CUMYL-P7AICA | 0.13 | ~80 | Similar psychoactive effects |

Toxicological Profile

The compound has been implicated in severe toxicological cases, including hyperthermia, rhabdomyolysis, and renal failure in humans . In animal models, it has been associated with significant hypothermia and convulsions at various doses.

Case Study: Acute Toxicity

A notable case involved a 29-year-old patient who experienced severe complications after ingestion of CUMYL-4CN-BINACA. The patient presented with hyperthermia and renal failure, highlighting the compound's potential for acute toxicity .

Metabolism and Excretion

The metabolism of this compound leads to the production of cyanide, which poses additional risks due to its toxicity across multiple organ systems including the central nervous system and kidneys . Understanding its pharmacokinetics is crucial for assessing its risks.

Pharmacokinetic Parameters

Studies have indicated rapid absorption and moderate elimination rates for synthetic cannabinoids like CUMYL-4CN-BINACA:

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-Life (t1/2) | ~2.37 hours |

| Volume of Distribution | ~2272.85 L |

| Clearance Rate | ~664.241 L/h |

These parameters suggest that while the drug is quickly absorbed into the bloodstream, it is also efficiently cleared from the body.

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[1-(4-cyanobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,13H2,1-4H3,(H,22,25)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXENAUQFMPGSRW-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601343267 | |

| Record name | Methyl N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185888-30-5 | |

| Record name | 4-Cyano mdmb-butinaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CYANO MDMB-BUTINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZR27C8RWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.